N-sulfinylmethanesulfonamide CAS 40866-96-4 physical and chemical properties
N-sulfinylmethanesulfonamide CAS 40866-96-4 physical and chemical properties
An In-Depth Technical Guide to N-Sulfinylmethanesulfonamide (CAS 40866-96-4): Physicochemical Properties, Reactivity, and Synthetic Applications
Executive Summary
N-sulfinylmethanesulfonamide (CAS 40866-96-4) is a highly reactive, moisture-sensitive heterocumulene characterized by the presence of an N-sulfinyl ( −N=S=O ) functional group directly bonded to a strongly electron-withdrawing methanesulfonyl moiety[1]. In advanced organic synthesis and organometallic chemistry, this compound serves as a potent electrophile, a versatile nitrogen-sulfur transfer reagent, and a robust participant in various cycloaddition reactions[2][3]. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic behavior in [2+2] and [3+2] cycloadditions, and field-proven experimental protocols for its handling and application.
Physicochemical Profiling
Understanding the physical and chemical parameters of N-sulfinylmethanesulfonamide is critical for predicting its solubility, reactivity, and stability in anhydrous environments. The electron-withdrawing nature of the methanesulfonyl group significantly increases the electrophilicity of the sulfur atom in the −N=S=O system, making it highly susceptible to nucleophilic attack and concerted cycloadditions.
Table 1: Key Physicochemical Properties of N-Sulfinylmethanesulfonamide
| Property | Value | Reference / Source |
| IUPAC Name | N-sulfinylmethanesulfonamide | PubChem[1] |
| CAS Registry Number | 40866-96-4 | PubChem[1] |
| Molecular Formula | CH3NO3S2 | PubChem[1] |
| Molecular Weight | 141.17 g/mol | PubChem[1] |
| Exact Mass | 140.9554 Da | PubChem[1] |
| Topological Polar Surface Area | 73 Ų | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| SMILES | CS(=O)(=O)N=S=O | PubChem[1] |
Mechanistic Chemistry & Reactivity
[2+2] Cycloaddition with Ketenimines
N-sulfinylmethanesulfonamide acts as an exceptional heterodienophile. When reacted with ketenimines, it undergoes a concerted[2+2] cycloaddition across the C=N bond of the ketenimine. This reaction yields highly strained, unstable 3-ylidene-1,2,4-thiadiazetidin-1-oxide intermediates[2].
Causality in Experimental Design: The high reactivity is driven by the polarization of the N=S bond, exacerbated by the adjacent sulfonyl group. Because the resulting 4-membered thiadiazetidine ring is sterically hindered and electronically strained, it is highly susceptible to hydrolysis. Upon exposure to ambient moisture or deliberate aqueous workup, the ring opens, extruding sulfur dioxide ( SO2 ) to furnish N,N'-disubstituted amidine derivatives in high yields[2].
Mechanistic pathway of [2+2] cycloaddition of N-sulfinylmethanesulfonamide and subsequent hydrolysis.
Transition-Metal Complex Insertions
Beyond organic heterocumulenes, N-sulfinylmethanesulfonamide exhibits fascinating reactivity with transition-metal organometallic complexes. It reacts readily with metal-propargyl and η1 -allyl complexes (such as CpFe(CO)2 and CpMo(CO)3 derivatives) at ambient temperatures to afford [3+2] cycloadducts[3].
Causality in Experimental Design: The insertion into metal-carbon σ -bonds is facilitated by the electrophilic sulfur atom of the N-sulfinyl group coordinating to the electron-rich transition metal or the π -system of the allyl/propargyl ligand. This triggers a cyclization event, forming stable five-membered heterocyclic systems[3].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Observations of gas evolution and specific precipitation events serve as in-process quality controls.
Synthesis of N-Sulfinylmethanesulfonamide
This protocol adapts the classic Singerman's reagent methodology for the synthesis of N-sulfinyl compounds[4].
Materials:
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Methanesulfonamide (1.0 equiv)
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Thionyl chloride ( SOCl2 ) (3.0 equiv, acting as both reagent and solvent)
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Catalytic pyridine (optional, 0.05 equiv)
Step-by-Step Methodology:
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System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl and SO2 ). Flush the system with dry Argon.
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Reagent Addition: Suspend methanesulfonamide in neat thionyl chloride at 0 °C. Rationale: Thionyl chloride is used in excess to drive the equilibrium forward and maintain a fluid reaction medium without introducing competing nucleophilic solvents.
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Reflux: Slowly heat the mixture to reflux (approx. 75-80 °C). The reaction will vigorously evolve HCl gas. Continue refluxing until the solid methanesulfonamide completely dissolves and gas evolution ceases (typically 4-6 hours). Self-Validation: The cessation of gas evolution and the formation of a clear, homogenous yellow-tinted solution indicate complete conversion.
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Isolation: Cool the reaction to room temperature. Remove excess thionyl chloride via vacuum distillation (water aspirator pressure).
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Purification: Distill the resulting crude oil under high vacuum (e.g., fractional distillation) to isolate pure N-sulfinylmethanesulfonamide as a moisture-sensitive liquid. Store immediately under Argon at -20 °C.
Experimental workflow for the synthesis and isolation of N-sulfinylmethanesulfonamide.
Protocol for [2+2] Cycloaddition with Ketenimines
Step-by-Step Methodology:
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Preparation: Dissolve N-sulfinylmethanesulfonamide (1.0 equiv) in anhydrous diethyl ether under an Argon atmosphere at ambient temperature. Rationale: Diethyl ether is chosen as it is non-nucleophilic, preventing premature degradation of the N-sulfinyl group, and it acts as an anti-solvent for the resulting cycloadduct[2].
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Addition: Dropwise, add a solution of the target ketenimine (1.0 equiv) in anhydrous diethyl ether.
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Reaction Monitoring: Stir the mixture at room temperature. The [2+2] cycloadduct will typically begin to precipitate as a solid within 1-3 hours. Self-Validation: The formation of a precipitate directly confirms the success of the cycloaddition, as the starting materials are highly soluble in ether.
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Hydrolysis (Optional): If the N,N'-disubstituted amidine is the desired final product, filter the precipitate and expose it to a mixture of THF/Water (9:1). The solid will dissolve, evolving SO2 gas, yielding the amidine which can be purified via standard silica gel chromatography[2].
References
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Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522 . PubChem - NIH. Retrieved from:[Link]
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Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines . Bulletin of the Chemical Society of Japan (Oxford University Press). Retrieved from:[Link]
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Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes . Organometallics (ACS Publications). Retrieved from:[Link]
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Advances In Heterocyclic Chemistry, Vol. 38 . VDOC.PUB. Retrieved from:[Link]
